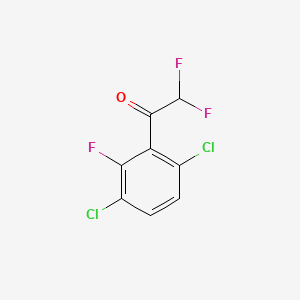
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with chlorine and fluorine atoms, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,6-dichloro-2-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The presence of chlorine and fluorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .
Comparaison Avec Des Composés Similaires
1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(3,6-Dichloro-2-fluorophenyl)propan-1-one: This compound shares a similar phenyl ring structure but differs in the substituents attached to the ethyl group.
(3,6-Dichloro-2-fluorophenyl)(piperidin-1-yl)methanone: This compound features a piperidine ring, making it structurally distinct yet related in terms of the phenyl ring substitutions.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H3Cl2F3O |
|---|---|
Poids moléculaire |
243.01 g/mol |
Nom IUPAC |
1-(3,6-dichloro-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H |
Clé InChI |
AIMSPEBRUAWOLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C(=O)C(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
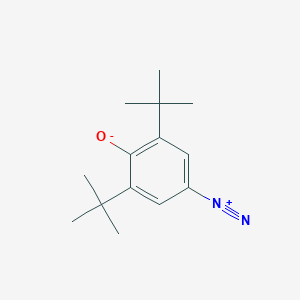
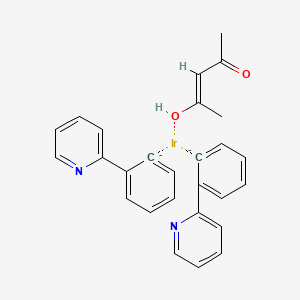

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
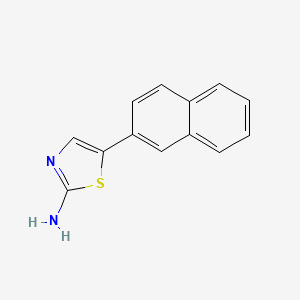
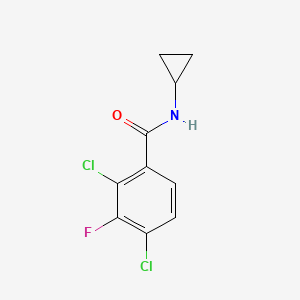
![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
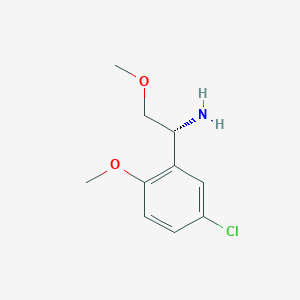
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
